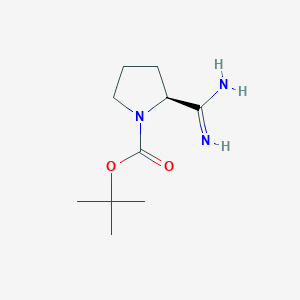

Tert-butyl (s)-2-carbamimidoylpyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C10H19N3O2 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

tert-butyl (2S)-2-carbamimidoylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12)/t7-/m0/s1 |

InChI Key |

ZCUQKBLYCPKOJS-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=N)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=N)N |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,1,1-dimethylethylester,(2S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

Tert-butyl (S)-2-carbamimidoylpyrrolidine-1-carboxylate is a chemical compound with potential applications in scientific research. It is also known by other names including 1212367-59-3, SCHEMBL10037264, and DB-173519 .

Chemical Properties

- Molecular Formula: C10H19N3O2

- Molecular Weight: 213.28 g/mol

- IUPAC Name: tert-butyl (2S)-2-carbamimidoylpyrrolidine-1-carboxylate

- InChI Key: ZCUQKBLYCPKOJS-ZETCQYMHSA-N

- SMILES: CC(C)(C)OC(=O)N1CCC[C@H]1C(=N)N

Applications

While the search results do not provide specific case studies or comprehensive data tables detailing the applications of this compound, they do offer some insight into its potential uses:

- As a Building Block: this compound may be useful as a building block in the synthesis of other chemical compounds .

- Related Compounds: Research on related compounds such as tert-butyl aziridine-1-carboxylate indicates the potential for polymerization processes .

- Synthesis of Other Carboxylates: It can be used in the synthesis of other carboxylates, such as (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate .

tert-Butyl (S)-2-pyrrolidone-5-carboxylate can be used as a starting material/synthon in the synthesis of angiotensin-converting enzyme inhibitors . It can also be used in the synthesis of radioligands [18F]IUR-1602 and [18F]IUR-1601, which are applicable for imaging of P2X7R, a therapeutic target for neuroinflammation .

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,1,1-dimethylethylester,(2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1) Substituents: Hydroxymethyl and 4-methoxyphenyl groups at positions 3 and 3. Applications: Used in chiral ligand synthesis and as intermediates in bioactive molecule development. Safety: No significant hazards reported in its MSDS .

tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Substituents : Mesyloxymethyl group at position 2.

- Synthesis : Prepared via mesylation of the hydroxymethyl precursor with methanesulfonyl chloride (92% yield) .

- Reactivity : The mesyl group facilitates nucleophilic substitutions, enabling further functionalization.

tert-Butyl Alcohol (t-BuOH) Role: Common solvent and precursor in synthesizing tert-butyl-protected intermediates.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| Tert-butyl (S)-2-carbamimidoylpyrrolidine-1-carboxylate | C₁₀H₁₉N₃O₂ | 213.28 (est.) | N/A | Moderate | Carbamimidoyl, tert-butyl |

| tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate | C₁₇H₂₅NO₄ | 307.4 | N/A | Low | Hydroxymethyl, methoxyphenyl |

| tert-Butyl Alcohol | C₄H₁₀O | 74.1 | 25.7 | High | Hydroxyl |

Biological Activity

Tert-butyl (S)-2-carbamimidoylpyrrolidine-1-carboxylate, also known as CAS 1212367-59-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound features a pyrrolidine ring, which is known for its role in various biological activities. The tert-butyl group contributes to its lipophilicity, which can influence its bioavailability and interaction with biological targets.

The biological activity of this compound has been explored in various studies, particularly regarding its role as an inhibitor of certain enzymes and receptors. Its structural characteristics allow it to interact with biological macromolecules, potentially modulating their activity.

Antimicrobial Properties

Recent research has indicated that compounds similar to this compound may exhibit antimicrobial properties by inhibiting efflux pumps in bacteria. For instance, studies on related compounds have shown that they can enhance the efficacy of existing antibiotics by blocking the AcrAB-TolC pump in Escherichia coli, thereby increasing the intracellular concentration of antibiotics like chloramphenicol and ciprofloxacin .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound and its analogs reveals that modifications in the structure can significantly impact their biological activities. The presence of the tert-butyl group is associated with increased lipophilicity, which can enhance membrane permeability but may also lead to decreased metabolic stability .

Table: Summary of SAR Findings

Study on Antibiotic Potentiation

In a significant study, researchers evaluated the effect of various compounds on antibiotic resistance mechanisms. This compound was tested alongside other derivatives for its ability to potentiate the effects of traditional antibiotics. The results indicated that while some compounds had no intrinsic antibacterial activity, they successfully enhanced the activity of antibiotics against resistant strains .

Toxicity and Safety Profile

The safety profile of this compound has not been extensively documented; however, preliminary assessments suggest that it exhibits low toxicity in vitro. Further toxicological studies are necessary to establish a comprehensive safety profile before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl (S)-2-carbamimidoylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butyloxycarbonyl) protection of the pyrrolidine nitrogen, followed by carbamimidoyl group introduction. Key steps include:

- Boc Protection : Use Boc-anhydride in anhydrous dichloromethane with a base like triethylamine (TEA) at 0–25°C .

- Carbamimidoylation : React the intermediate with a guanidine derivative (e.g., cyanamide) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of Boc-anhydride) and monitor reaction progress via TLC or LC-MS. Anhydrous conditions and inert atmosphere (N₂/Ar) are critical to avoid side reactions .

Q. What purification and characterization techniques are recommended for this compound?

- Methodological Answer :

- Purification : Use flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm Boc group (δ ~1.4 ppm for tert-butyl) and pyrrolidine backbone (δ 3.0–4.0 ppm for N-CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₂₁N₃O₂ requires [M+H]⁺ = 228.1708) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Storage : Keep in a freezer (-20°C) in airtight containers to prevent degradation .

- Handling : Use explosion-proof equipment and avoid sparks/open flames due to potential peroxide-forming tendencies of tert-butyl derivatives .

- Waste Disposal : Neutralize with dilute HCl before disposal in accordance with institutional guidelines .

Advanced Research Questions

Q. How can structural conformation (axial vs. equatorial tert-butyl) be resolved using NMR and computational methods?

- Methodological Answer :

- Low-Temperature NMR : Perform dynamic NMR at -40°C to slow conformational exchange. Axial tert-butyl groups exhibit distinct splitting patterns for pyrrolidine protons .

- DFT Calculations : Use Gaussian or ORCA with explicit solvent models (e.g., water via SMD continuum) to predict thermodynamically stable conformers. Compare computed chemical shifts with experimental data .

Q. How to address contradictions between solution-phase and solid-state structural data?

- Methodological Answer :

- X-ray Crystallography : Use SHELX for refinement. The tert-butyl group may adopt axial positions in crystals due to packing forces, contrasting with equatorial dominance in solution .

- Cross-Validation : Combine powder XRD, solid-state NMR, and molecular dynamics simulations to reconcile differences .

Q. What role does the tert-butyl group play in solubility and reactivity for downstream applications?

- Methodological Answer :

- Solubility : The tert-butyl group enhances solubility in non-polar solvents (e.g., THF, chloroform), facilitating reactions in hydrophobic environments. Compare with methyl or phenyl analogs .

- Reactivity : Steric hindrance from tert-butyl slows nucleophilic attacks at the pyrrolidine nitrogen, enabling selective functionalization at the carbamimidoyl group .

Q. How can comparative studies with structural analogs improve mechanistic understanding?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives like tert-butyl 3-(2-aminopropyl)pyrrolidine-1-carboxylate (CAS 1363405-88-2) to study steric/electronic effects .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates of analogs in model reactions (e.g., amidine alkylation) .

Q. Can this compound serve as a monomer for high-performance polymers?

- Methodological Answer :

- Polymer Design : Incorporate the tert-butyl group into polyimides to increase free volume, enhancing gas separation properties (e.g., CO₂/N₂ selectivity). Optimize via condensation polymerization with dianhydrides .

- Challenges : Multi-step synthesis and purification of tert-butyl-containing monomers require rigorous anhydrous conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.